molecular formula C8H6ClFN2O2 B2484799 4-fluoro-1H-1,3-benzodiazole-5-carboxylic acid hydrochloride CAS No. 2031269-55-1

4-fluoro-1H-1,3-benzodiazole-5-carboxylic acid hydrochloride

Cat. No.: B2484799
CAS No.: 2031269-55-1
M. Wt: 216.6
InChI Key: QCQFZZKXLGHEMR-UHFFFAOYSA-N
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Description

4-Fluoro-1H-1,3-benzodiazole-5-carboxylic acid hydrochloride is a high-purity chemical reagent designed for research and development applications, particularly in medicinal chemistry and drug discovery. This fluorinated benzimidazole derivative serves as a versatile building block for the synthesis of more complex molecules. The incorporation of a fluorine atom at the 4-position and a carboxylic acid group at the 5-position, presented as a hydrochloride salt, makes it a valuable intermediate for creating targeted compound libraries. Researchers utilize this scaffold in the exploration of new pharmacologically active substances , as the benzimidazole core is a privileged structure found in numerous compounds with documented biological activity . Similar fluorinated benzodiazole structures are noted as being available with cold-chain transportation options to ensure stability, suggesting that proper storage and handling are important for this class of compounds . This product is intended for research purposes by qualified laboratory personnel only. It is strictly for Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or human use.

Properties

IUPAC Name

4-fluoro-1H-benzimidazole-5-carboxylic acid;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5FN2O2.ClH/c9-6-4(8(12)13)1-2-5-7(6)11-3-10-5;/h1-3H,(H,10,11)(H,12,13);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QCQFZZKXLGHEMR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=C1C(=O)O)F)N=CN2.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6ClFN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

216.60 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2031269-55-1
Record name 4-fluoro-1H-1,3-benzodiazole-5-carboxylic acid hydrochloride
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-fluoro-1H-1,3-benzodiazole-5-carboxylic acid hydrochloride typically involves the following steps:

    Fluorination: Introduction of a fluorine atom into the benzimidazole ring.

    Carboxylation: Addition of a carboxylic acid group to the fluorinated benzimidazole.

    Hydrochloride Formation: Conversion of the carboxylic acid to its hydrochloride salt.

The reaction conditions often involve the use of specific reagents and catalysts to facilitate these transformations. For example, fluorination may require the use of fluorinating agents such as diethylaminosulfur trifluoride (DAST) under controlled temperature conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, yield, and purity, often involving automated systems and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

4-fluoro-1H-1,3-benzodiazole-5-carboxylic acid hydrochloride can undergo various chemical reactions, including:

    Oxidation: Conversion to higher oxidation states.

    Reduction: Reduction of functional groups within the molecule.

    Substitution: Replacement of the fluorine atom or other substituents with different groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Nucleophilic substitution reactions may involve reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.

Scientific Research Applications

Chemistry

4-Fluoro-1H-1,3-benzodiazole-5-carboxylic acid hydrochloride serves as a building block in the synthesis of more complex molecules. Its fluorine atom enhances the stability and reactivity of derivatives, making it valuable in constructing new compounds with desired properties.

Table 1: Chemical Reactions Involving this compound

Reaction TypeDescriptionCommon Reagents
OxidationConverts to higher oxidation statesPotassium permanganate, chromium trioxide
ReductionReduces functional groupsSodium borohydride, lithium aluminum hydride
SubstitutionReplaces fluorine or other groupsSodium hydroxide, potassium tert-butoxide

Biology

The compound is under investigation for its potential as a biochemical probe or inhibitor. It interacts with specific molecular targets such as enzymes and receptors, which can modulate biological pathways. For example, studies have shown that derivatives of benzodiazole compounds exhibit significant anti-cancer activity by inducing apoptosis in cancer cells .

Case Study: Anti-Cancer Activity
A derivative of 4-fluoro-1H-1,3-benzodiazole-5-carboxylic acid demonstrated an IC50 value of 3 µM against leukemic cells. The mechanism involved cell cycle arrest and modulation of pro-apoptotic and anti-apoptotic proteins .

Medicine

In medicinal chemistry, the compound has been explored for its therapeutic potential in treating various diseases. Research indicates that it may possess antibacterial properties against Gram-positive bacteria such as Staphylococcus aureus and methicillin-resistant strains .

Table 2: Antibacterial Activity of Related Compounds

Compound NameTarget BacteriaMinimum Inhibitory Concentration (MIC)
Compound AStaphylococcus aureus4 µg/mL
Compound BEscherichia coli>64 µg/mL

Industrial Applications

The compound is also utilized in industrial settings for the development of new materials and chemical processes. Its unique properties allow for the creation of innovative products with enhanced performance characteristics.

Mechanism of Action

The mechanism of action of 4-fluoro-1H-1,3-benzodiazole-5-carboxylic acid hydrochloride involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Halogenated Benzodiazole Derivatives

The benzodiazole scaffold is a common pharmacophore in medicinal chemistry. Substitutions at specific positions modulate biological activity, solubility, and stability. Below is a comparative analysis with key analogs:

4-Fluoro-1H-1,3-Benzodiazole-5-Carboxylic Acid Hydrochloride
  • Substituent : Fluorine at position 4.
  • Molecular Weight : 216.60 g/mol.
7-Bromo-1H-1,3-Benzodiazole-5-Carboxylic Acid Hydrochloride (CAS: 1889940-76-4)
  • Substituent : Bromine at position 7.
  • Molecular Weight: Not explicitly reported, but estimated at ~261.51 g/mol (calculated for C₇H₅BrClN₂O₂).
  • Properties : Bromine’s larger atomic radius and polarizability may increase steric hindrance and lipophilicity compared to fluorine. This could reduce aqueous solubility but enhance binding to hydrophobic targets.
  • Applications : Listed as a pharmaceutical intermediate in building block catalogs .
Comparative Insights
Property 4-Fluoro Derivative 7-Bromo Derivative
Substituent F (4-position) Br (7-position)
Molecular Weight 216.60 g/mol ~261.51 g/mol (estimated)
Electronegativity High (F) Moderate (Br)
Lipophilicity (LogP) Likely lower than Br analog Higher due to Br
Applications R&D building block Pharmaceutical intermediates

The position and type of halogen critically influence properties. Fluorine’s electronegativity may favor hydrogen bonding in drug-receptor interactions, while bromine’s bulkiness could enhance binding to hydrophobic pockets .

Other Hydrochloride Salts in Drug Development

Jatrorrhizine Hydrochloride (CAS: N/A)
  • Structure : Protoberberine alkaloid.
  • Applications : Studied for antidiabetic and antioxidant effects in preclinical models .
  • Comparison : Unlike the benzodiazole core, jatrorrhizine’s polycyclic structure confers distinct biological activities, highlighting the role of core scaffold diversity.
Nicardipine Hydrochloride
  • Property : Acid stability data are available, showing resilience under low-pH conditions .
  • Relevance : Demonstrates that hydrochloride salts can exhibit varied stability profiles, though direct data for the target compound are lacking.

Research Findings and Limitations

  • Structural Insights: The benzodiazole core is versatile, but substituent effects require empirical validation. No direct bioactivity data for the 4-fluoro derivative are available in the provided evidence.
  • Synthesis and Availability : The 4-fluoro derivative is currently unavailable, while the 7-bromo analog is accessible, suggesting higher demand or simpler synthesis for the latter .
  • Safety Data : GHS hazard information for the 4-fluoro compound is listed but lacks specifics (e.g., toxicity thresholds) .

Biological Activity

4-Fluoro-1H-1,3-benzodiazole-5-carboxylic acid hydrochloride is a synthetic compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article aims to explore the compound's biological activity, mechanisms of action, and applications in various scientific domains.

  • Molecular Formula: C8H5FN2O2
  • Molecular Weight: 180.14 g/mol
  • CAS Number: 1804150-46-6

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, including enzymes and receptors. The presence of the fluorine atom enhances its reactivity, allowing it to form covalent bonds with nucleophilic sites in proteins, potentially inhibiting enzyme activity or altering protein function.

Therapeutic Potential

This compound has been explored for its potential therapeutic applications in treating various diseases. Its structural similarities to known inhibitors suggest it may act as a biochemical probe or inhibitor in pathways relevant to cancer and other diseases .

Case Study 1: Antimicrobial Evaluation

A study investigated the antimicrobial efficacy of benzodiazole derivatives, revealing that compounds with similar structural motifs exhibited significant antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli. The study highlighted the importance of functional groups in enhancing antibacterial properties .

Case Study 2: Enzymatic Inhibition

Research into related compounds showed that benzodiazole derivatives can act as inhibitors for various enzymes involved in cancer metabolism. For instance, studies demonstrated that modifications at the benzodiazole ring significantly influenced the inhibitory potency against specific tumor-associated enzymes .

Comparative Analysis with Similar Compounds

Compound NameStructureBiological Activity
4-Fluoro-1H-1,3-benzodiazoleLacks carboxylic acidModerate antimicrobial activity
4-Fluoro-1H-1,3-benzodiazole-5-carbaldehydeContains aldehyde groupHigher reactivity; potential enzyme inhibition
This compoundContains carboxylic acidInvestigated for therapeutic applications

Q & A

Q. What are the recommended synthetic routes for 4-fluoro-1H-1,3-benzodiazole-5-carboxylic acid hydrochloride in academic laboratories?

Methodological Answer: The synthesis typically involves halogenation of a benzodiazole precursor. For example, fluorination can be achieved using fluorinating agents like Selectfluor™ under anhydrous conditions in aprotic solvents (e.g., DMF or acetonitrile). Post-functionalization with hydrochloric acid yields the hydrochloride salt. Reaction progress should be monitored via TLC or LC-MS, and intermediates purified via recrystallization or column chromatography .

Q. How can researchers characterize the purity and structural integrity of this compound?

Methodological Answer:

  • Purity Analysis: Use HPLC (C18 column, 0.1% TFA in water/acetonitrile gradient) with UV detection at 254 nm. Purity >95% is typical for research-grade material .
  • Structural Confirmation: Employ 1^1H/13^13C NMR (DMSO-d6_6) to verify fluorine substitution at position 4 and the carboxylic acid proton. High-resolution mass spectrometry (HRMS) confirms molecular weight (e.g., [M+H]+^+ at 256.18 m/z) .

Q. What solvent systems are optimal for solubility and stability studies?

Methodological Answer: The compound is sparingly soluble in water but dissolves in polar aprotic solvents (DMSO, DMF) and acidic aqueous buffers (pH < 3). Stability tests under varying pH (1–7) and temperatures (4°C–40°C) should use UV-Vis spectroscopy to track degradation over 72 hours .

Advanced Research Questions

Q. How can conflicting spectral data (e.g., NMR splitting patterns) be resolved for fluorinated benzodiazoles?

Methodological Answer: Fluorine’s electronegativity causes complex splitting in NMR. Use 19^{19}F NMR to directly confirm substitution patterns. For ambiguous 1^1H NMR signals, 2D techniques (COSY, HSQC) or computational modeling (DFT-based chemical shift prediction) can resolve structural ambiguities .

Q. What strategies optimize yield in multi-step syntheses of halogenated benzodiazoles?

Methodological Answer:

  • Halogenation Step: Use N-bromosuccinimide (NBS) or Selectfluor™ in dichloromethane at 0°C–25°C to minimize side reactions.
  • Acidification: Add HCl gas dropwise to the freebase in ethanol to precipitate the hydrochloride salt with >90% yield.
  • Scale-Up: Transition from batch to flow chemistry for improved heat/mass transfer, reducing decomposition .

Q. How does fluorine substitution impact crystallographic analysis compared to chloro/bromo analogs?

Methodological Answer: Fluorine’s smaller atomic radius and lower electron density reduce X-ray scattering contrast, complicating structure solution. Use synchrotron radiation or SHELXL (with TWIN/BASF instructions) for high-resolution data. Compare with chloro/bromo analogs to validate unit cell parameters and hydrogen bonding networks .

Q. What computational methods predict the bioactivity of fluorinated benzodiazole derivatives?

Methodological Answer:

  • Docking Studies: Use AutoDock Vina with protein targets (e.g., kinases) to model interactions. The fluorine atom enhances binding via halogen bonding (e.g., with backbone carbonyls).
  • QSAR Models: Train models on datasets of benzodiazole IC50_{50} values to correlate substituent effects (e.g., Hammett σ values) with activity .

Data Contradiction Analysis

Q. How to address discrepancies in reported melting points for this compound?

Methodological Answer: Variations may arise from polymorphic forms or residual solvents. Perform DSC analysis at 10°C/min under nitrogen. Compare with literature after recrystallization (e.g., ethanol/water vs. acetonitrile). PXRD can identify crystalline phases, and TGA confirms solvent-free material .

Method Optimization

Q. What analytical techniques differentiate between freebase and hydrochloride forms?

Methodological Answer:

  • Ion Chromatography: Quantify chloride content (theoretical ~11.5% for C8_8H6_6FN2_2O2_2·HCl).
  • Titration: Use 0.1M NaOH to titrate the hydrochloride, monitoring pH for equivalence point shift .

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